molecular formula C7H4Cl2F2O2 B1410828 2,5-Dichloro-3-(difluoromethoxy)phenol CAS No. 1804884-57-8

2,5-Dichloro-3-(difluoromethoxy)phenol

Cat. No.: B1410828
CAS No.: 1804884-57-8
M. Wt: 229 g/mol
InChI Key: SKZOWEHJYUTWQT-UHFFFAOYSA-N
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Description

2,5-Dichloro-3-(difluoromethoxy)phenol is a chemical compound with the molecular formula C7H4Cl2F2O2 It is characterized by the presence of two chlorine atoms, two fluorine atoms, and a methoxy group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dichloro-3-(difluoromethoxy)phenol typically involves the reaction of 2,5-dichlorophenol with difluoromethyl ether under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the substitution of the hydroxyl group with the difluoromethoxy group. The reaction conditions often include elevated temperatures and the use of a suitable solvent, such as dimethyl sulfoxide or tetrahydrofuran.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps, such as recrystallization or chromatography, to remove impurities and obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2,5-Dichloro-3-(difluoromethoxy)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form corresponding hydroxy derivatives.

    Substitution: The chlorine atoms can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as alkyl halides or aryl halides in the presence of a base are commonly employed.

Major Products Formed

    Oxidation: Quinones or other oxidized phenolic compounds.

    Reduction: Hydroxy derivatives of the original compound.

    Substitution: Various substituted phenolic compounds depending on the nucleophile used.

Scientific Research Applications

2,5-Dichloro-3-(difluoromethoxy)phenol has several applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in developing new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2,5-Dichloro-3-(difluoromethoxy)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, its antimicrobial activity may result from the disruption of bacterial cell membranes or inhibition of essential enzymes.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dichlorophenol: Lacks the difluoromethoxy group, resulting in different chemical properties and reactivity.

    3,5-Dichloro-2-(difluoromethoxy)phenol: Similar structure but with different positioning of the chlorine and difluoromethoxy groups.

    2,4-Dichloro-3-(difluoromethoxy)phenol: Another isomer with different chlorine positioning.

Uniqueness

2,5-Dichloro-3-(difluoromethoxy)phenol is unique due to the specific positioning of its functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

2,5-dichloro-3-(difluoromethoxy)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2F2O2/c8-3-1-4(12)6(9)5(2-3)13-7(10)11/h1-2,7,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKZOWEHJYUTWQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1O)Cl)OC(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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